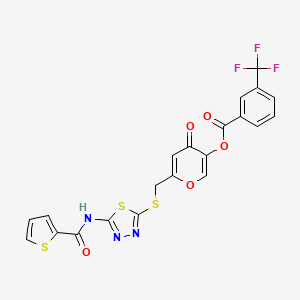

(R)-3-(1-Hydroxyethyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-3-(1-Hydroxyethyl)phenol” is a biochemical compound that has been shown to have a redox potential . It is a dehydrogenase, which catalyzes the oxidation of 4-hydroxyphenylacetaldehyde to acetaldehyde . This enzyme belongs to the class of hydroxylases, which catalyze the conversion of an alcohol and an acceptor to an organic acid and water .

Synthesis Analysis

The synthesis of “®-3-(1-Hydroxyethyl)phenol” can be achieved by reacting phenol with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The S form is more active than the R form in catalyzing reactions with acetaldehyde as substrate .Molecular Structure Analysis

The molecular formula of “®-3-(1-Hydroxyethyl)phenol” is C8H10O2, and its molecular weight is 138.17 . It is a solid at 20 degrees Celsius .Chemical Reactions Analysis

“®-3-(1-Hydroxyethyl)phenol” is a dehydrogenase, which catalyzes the oxidation of 4-hydroxyphenylacetaldehyde to acetaldehyde . This enzyme belongs to the class of hydroxylases, which catalyze the conversion of an alcohol and an acceptor to an organic acid and water .Physical And Chemical Properties Analysis

“®-3-(1-Hydroxyethyl)phenol” is a solid at 20 degrees Celsius . It has a molecular weight of 138.17 . It appears as a white to light yellow to light orange powder to crystal .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

(R)-3-(1-Hydroxyethyl)phenol is a compound of interest in the field of enantioselective synthesis. Braia et al. (2018) describe methods employing immobilized lipase as a biocatalyst to prepare both enantiomers of 3-(1-hydroxyethyl)phenol. This work highlights the compound's significance in the synthesis of drugs, showcasing its versatility and importance in pharmaceutical applications (Braia, Merabet-Khelassi, & Aribi‐Zouioueche, 2018).

Photocatalytic Benzene Hydroxylation

Wang et al. (2015) explored the use of Fe-based metal–organic frameworks for the photocatalytic hydroxylation of benzene to phenol under visible light, using hydrogen peroxide as an oxidant. This research sheds light on the potential of (R)-3-(1-Hydroxyethyl)phenol in industrial chemical processes, particularly in the efficient and environmentally friendly production of phenol (Wang, Wang, & Li, 2015).

Source of Chiral Hydroxyalkanoic Acids

Ren et al. (2005) discussed the production of chiral hydroxyalkanoic acid monomers from polyhydroxyalkanoates (PHA), where all monomeric units are in R-configuration, highlighting the role of compounds like (R)-3-(1-Hydroxyethyl)phenol in biopolymer research and its potential applications in fine chemicals, pharmaceuticals, and medical industries (Ren et al., 2005).

Catalysis and Polymerization

Goto et al. (2010) identified simple phenols and hydrocarbons as efficient organic catalysts for living radical polymerization, hinting at the potential of (R)-3-(1-Hydroxyethyl)phenol in the field of polymer science. Their findings suggest the use of such compounds in environmentally safe and economically feasible polymer production (Goto, Hirai, Nagasawa, Tsujii, Fukuda, & Kaji, 2010).

Chemical Kinetics and Catalysis

Liu et al. (2006) studied the chemical kinetics of phenol hydroxylation, which is relevant to understanding the behavior of similar compounds like (R)-3-(1-Hydroxyethyl)phenol in catalytic processes. Their research provides insights into the reaction mechanisms and kinetics that could be applicable to the study and application of (R)-3-(1-Hydroxyethyl)phenol in industrial chemistry (Liu, Lu, Guo, Guo, & Wang, 2006).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-[(1R)-1-hydroxyethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJRWHSKVYUZHQ-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(1-Hydroxyethyl)phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2961865.png)

![3-(benzenesulfonyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide](/img/structure/B2961868.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2961870.png)

![(E)-4-(N,N-dipropylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2961872.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2961873.png)

![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B2961874.png)

![5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide](/img/structure/B2961875.png)

![1-[(2-Chloro-4-fluoropyridin-3-yl)sulfonyl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine](/img/structure/B2961876.png)

![tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B2961882.png)